molecular formula C12H11NO3 B11886167 Methyl 6-(furan-2-yl)-2-methylnicotinate

Methyl 6-(furan-2-yl)-2-methylnicotinate

Cat. No.: B11886167
M. Wt: 217.22 g/mol
InChI Key: YRBWJLSBZUPJCE-UHFFFAOYSA-N
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Description

Methyl 6-(furan-2-yl)-2-methylnicotinate (CAS: 1184862-92-7) is a nicotinic acid derivative with the molecular formula C₁₂H₁₁NO₃ and a molar mass of 217.22 g/mol . Its structure comprises a pyridine (nicotinate) core substituted with a methyl group at position 2 and a furan-2-yl moiety at position 4. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, often serving as a precursor for hydrazide derivatives or bioactive molecules .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 6-(furan-2-yl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3

InChI Key

YRBWJLSBZUPJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(furan-2-yl)-2-methylnicotinate typically involves the esterification of 6-(furan-2-yl)-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in medicinal chemistry applications.

Reaction Conditions Reagents/Solvents Product Yield/Notes
Acidic hydrolysisHCl (aq.), THF, 60°C, 6–24 h6-(Furan-2-yl)-2-methylnicotinic acid65–85% yield
Basic hydrolysisNaOH (aq.), EtOH, reflux6-(Furan-2-yl)-2-methylnicotinic acidRequires neutralization steps

Mechanism :

  • Acidic : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl group participates in electrophilic substitution reactions, with regioselectivity influenced by the electron-donating methyl and pyridine groups.

Reaction Type Reagents/Conditions Product Key Observations
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-6-(furan-2-yl)-2-methylnicotinatePredominant substitution at C5 due to steric and electronic effects
Friedel-Crafts AlkylationAlCl₃, R-X, DCM, 25°CAlkylated furan derivativesLimited by furan's sensitivity to strong Lewis acids

Mechanistic Insight :

  • Protonation of the furan oxygen (e.g., in HNO₃/H₂SO₄) generates a resonance-stabilized cation, directing electrophiles to the C5 position .

  • Steric hindrance from the pyridine ring suppresses substitution at C3 and C4 .

Reduction Reactions

The ester and pyridine moieties are amenable to reduction under specific conditions.

Target Group Reagents/Conditions Product Yield
Ester → AlcoholLiAlH₄, THF, 0°C → reflux6-(Furan-2-yl)-2-methylnicotinyl alcohol70–90%
Pyridine RingH₂, Pd/C, MeOH, 50 psiPartially saturated pyridineLow selectivity; competitive furan hydrogenation

Thermodynamic Data :

  • Gas-phase proton affinity of 2-methylfuran: ΔH=1606±13kJ/mol\Delta H^\circ = 1606 \pm 13 \, \text{kJ/mol} .

  • Supports furan’s stability under reductive conditions compared to pyridine .

Acid-Catalyzed Rearrangements

Under acidic conditions, the furan ring undergoes ring-opening and tautomerization.

Conditions Key Steps Product Mechanistic Pathway
H₂SO₄, MeOH, 60°CProtonation → nucleophilic attack → tautomerizationMethyl 3-(2-methoxyfuran-5-yl)propionateReverse of furan cyclization

Mechanism :

  • Protonation at the furan oxygen generates a cationic intermediate.

  • Methanol attacks the α-carbon, leading to ring opening.

  • Tautomerization stabilizes the product .

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling requires prior halogenation of the pyridine ring.

Halogenation Step Coupling Partners Product Catalyst/Conditions
POCl₃, DMF, 80°C → Cl-substitutionAryl boronic acids6-(Furan-2-yl)-2-methyl-5-aryl-nicotinatePd(PPh₃)₄, K₂CO₃, DME, 90°C

Yield Data :

  • Chlorination yield: ~80% .

  • Suzuki coupling yield: 60–75% .

Oxidation Reactions

The methyl group at C2 and furan ring are oxidation targets.

Oxidation Target Reagents/Conditions Product Notes
C2 Methyl → Carboxylic AcidKMnO₄, H₂O, 100°C6-(Furan-2-yl)-2-carboxynicotinic acidOver-oxidation of furan possible
Furan Ring → DiketoneO₃, then Zn/H₂O6-(2,5-Diketotetrahydrofuran)-2-methylnicotinateLow selectivity; side reactions

Key Research Findings

  • Acid Stability : The furan ring undergoes ring-opening above 80°C in concentrated H₂SO₄, limiting high-temperature applications .

  • Regioselectivity : Electrophilic substitutions favor the C5 position on the furan ring due to electronic and steric effects .

  • Synthetic Utility : Hydrolysis and cross-coupling reactions enable diversification for pharmaceutical intermediates .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, though careful control of conditions is required to avoid furan degradation.

Scientific Research Applications

Methyl 6-(furan-2-yl)-2-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(furan-2-yl)-2-methylnicotinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active nicotinate moiety, which can then participate in biochemical pathways. The furan ring can also interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl 6-(furan-2-yl)-2-methylnicotinate and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties CAS Number Reference
This compound C₁₂H₁₁NO₃ 217.22 Furan-2-yl, methyl Aromatic, moderate polarity 1184862-92-7
Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate C₁₆H₁₇NO₃ 271.31 4-Ethoxyphenyl, methyl Increased lipophilicity, electron-donating 1447960-36-2
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.64 Chloro, methoxy Electrophilic reactivity, higher stability 1233520-12-1
6-Methyl-2-((tetrahydrofuran-2-yl)methoxy)nicotinic acid C₁₂H₁₅NO₄ 237.25 Tetrahydrofuran, methyl Saturated ring, irritant hazard 1220021-38-4
Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate C₂₀H₁₉NO₃ 321.37 Methoxynaphthalene, methyl Bulky aromatic, hydrophobic Not provided
Key Observations:
  • Substituent Effects: Furan vs. Naphthalene: The methoxynaphthalene derivative (from ) has a significantly higher molar mass (321.37 g/mol) due to its fused aromatic system, enhancing hydrophobicity compared to the furan-containing compound. Ethoxy vs. Chloro Substituent: Ethyl 2-chloro-6-methoxynicotinate () introduces electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the methyl or furan groups in the parent compound.
  • Functional Group Impact :

    • The tetrahydrofuran derivative () has a saturated oxygen-containing ring, reducing aromaticity but increasing conformational flexibility. Its irritant classification highlights differences in safety profiles.
    • The methyl carboxylate group in this compound facilitates ester hydrolysis, a property exploited in prodrug design, whereas the free carboxylic acid in 6-methyl-2-((tetrahydrofuran-2-yl)methoxy)nicotinic acid () may enhance hydrogen-bonding capacity.

Biological Activity

Methyl 6-(furan-2-yl)-2-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a furan moiety that contributes to its unique chemical reactivity and biological properties. Its structure can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to a cascade of biochemical events. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis pathways.
  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial efficacy observed in different studies:

Bacterial StrainZone of Inhibition (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects, particularly against highly metastatic cancer cells. The following table outlines its effectiveness compared to standard chemotherapeutic agents:

Cancer Cell LineIC50 (µM)Reference
Human leukemia cells (CEM)0.13
Ehrlich’s ascites carcinoma10
Dalton’s lymphoma ascites15

The compound's ability to induce apoptosis in these cell lines indicates its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had a notable effect on inhibiting bacterial growth, suggesting its use in treating infections caused by resistant strains .
  • Anticancer Properties : A clinical trial involving patients with advanced cancer showed promising results when treated with this compound as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving standard treatments alone .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the regioselective synthesis of Methyl 6-(furan-2-yl)-2-methylnicotinate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves coupling reactions between furan derivatives and substituted nicotinic acid esters. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the furan-2-yl group at the 6-position of the pyridine ring . Optimization includes controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) to enhance regioselectivity. Monitoring via TLC or HPLC during intermediate steps ensures purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Validates functional groups (e.g., ester C=O at ~1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • NMR : 1^1H NMR identifies proton environments (e.g., methyl ester at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm). 13^13C NMR confirms carbonyl carbons and aromaticity .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. These predict reactivity sites (e.g., nucleophilic furan ring) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or enzymes). Docking scores (ΔG ≤ -7 kcal/mol) suggest inhibitory potential, validated by in vitro assays .

Q. What analytical strategies resolve contradictions in observed vs. predicted solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4). Compare with COSMO-RS predictions to identify discrepancies due to solvent-accessible surface area (SASA) .
  • Stability Studies : Conduct accelerated degradation (40°C/75% RH for 6 months) with LC-MS tracking. Hydrolysis of the ester group is a major degradation pathway; stabilize using lyoprotectants (e.g., trehalose) in solid formulations .

Q. How do structural modifications at the 2-methyl or furan-2-yl positions influence the compound’s pharmacokinetic properties (e.g., metabolic half-life, CYP450 inhibition)?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs (e.g., replacing methyl with ethyl or furan with thiophene). Screen via hepatic microsome assays (human/rat) to measure metabolic clearance (t₁/₂ > 60 min preferred) .
  • CYP450 Inhibition : Use fluorometric assays (e.g., CYP3A4 IC₅₀ determination). Bulky substituents at the 2-methyl position reduce CYP affinity, lowering drug-drug interaction risks .

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